
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a unique chemical compound with the molecular formula C7H7NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid isO=C(O)C(N=C1)=CC(O)=C1OC . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a solid compound . Its molecular weight is 114.10 .科学的研究の応用
Biotechnological Synthesis :
- Lactic acid, a critical hydroxycarboxylic acid, is produced commercially via the fermentation of sugars present in biomass. This process has notable implications for the synthesis of biodegradable polymers. Lactic acid serves as a precursor for several valuable chemicals, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. The biotechnological routes for producing these chemicals from lactic acid present a sustainable alternative to chemical synthesis, promoting a greener approach in the chemical industry (Gao, Ma, & Xu, 2011).
Biochemical and Neuropharmacological Assessment :
- The compound RU 24969, containing a pyridinyl structure, was found to decrease 5-hydroxyindole acetic acid (5-HIAA) levels in rat brain-stem, indicating its potential as a potent serotonin (5-HT) receptor agonist in rat brain. This finding could have implications for understanding the neurochemistry of serotonin neurons and the development of related therapies (Euvrard & Boissier, 1980).
- A study evaluated the neuropharmacological effects of various substances, including 2-deoxy-d-glucose, which have structural similarities to 4-hydroxybutyric acid. These substances produced a range of effects in rats, from non-convulsive epileptoid activity to convulsive seizures, suggesting potential for further research in understanding and managing neurological conditions (Marcus, Winters, & Hultin, 1976).
Health and Disease Management :
- Ferulic acid, structurally related to hydroxycinnamic acids, demonstrated antidepressant-like effects in mice models. This study revealed the involvement of the serotonergic system in the antidepressant-like action of ferulic acid, offering insights into potential treatments for depression (Zeni, Zomkowski, Maraschin, Rodrigues, & Tasca, 2012).
- The study on 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid derived from 4-Hydroxy-3-methoxycinnamic Acid (a structure similar to the subject compound) in diet-induced obese mice revealed its beneficial effects in improving metabolic conditions, suggesting a potential for developing functional foods and preventive medicines for metabolic disorders based on the gut microbiota (Ohue‐Kitano, Taira, Watanabe, Masujima, Kuboshima, Miyamoto, Nishitani, Kawakami, Kuwahara, & Kimura, 2019).
Environmental and Health Safety Research :
- The compound 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, present in tobacco, undergoes extensive metabolic activation. The study of its metabolites and their excretion patterns in smokers provides crucial information for understanding cancer risk associated with tobacco use, hinting at the complex interplay between chemical exposure and health outcomes (Stepanov, Upadhyaya, Carmella, Feuer, Jensen, Hatsukami, & Hecht, 2008).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFTGFWMQJKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474745 |
Source


|
| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51727-04-9 |
Source


|
| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

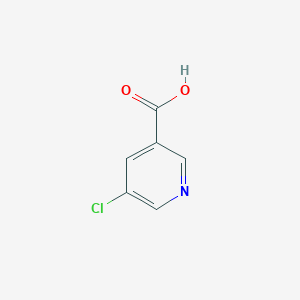
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)




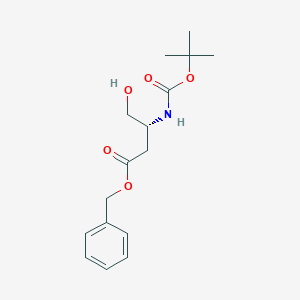

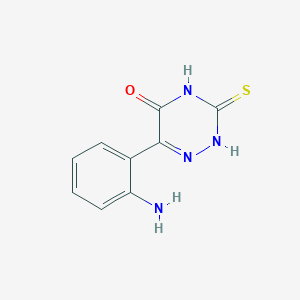
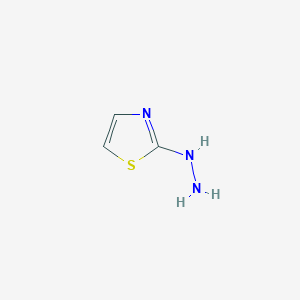

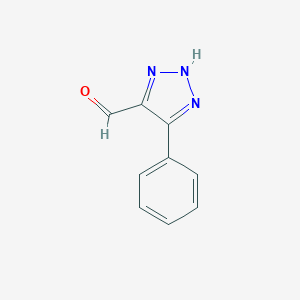

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)